molecular formula C5H6Br2N2 B6239188 5-bromo-3-methylpyridazine hydrobromide CAS No. 2361636-03-3

5-bromo-3-methylpyridazine hydrobromide

Cat. No.: B6239188
CAS No.: 2361636-03-3
M. Wt: 253.9
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Description

5-bromo-3-methylpyridazine hydrobromide: is a chemical compound with the molecular formula C5H6BrN2·HBr It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure the formation of the desired brominated product.

Industrial Production Methods: For large-scale industrial production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3-methylpyridazine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Dihydropyridazine derivatives.

Scientific Research Applications

Chemistry: 5-bromo-3-methylpyridazine hydrobromide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of brominated pyridazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-methylpyridazine hydrobromide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atom can enhance the compound’s reactivity and binding affinity to these targets, leading to improved pharmacological properties.

Comparison with Similar Compounds

    3-methylpyridazine: Lacks the bromine atom, resulting in different reactivity and applications.

    5-chloro-3-methylpyridazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    5-iodo-3-methylpyridazine:

Uniqueness: 5-bromo-3-methylpyridazine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity

Properties

CAS No.

2361636-03-3

Molecular Formula

C5H6Br2N2

Molecular Weight

253.9

Purity

95

Origin of Product

United States

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